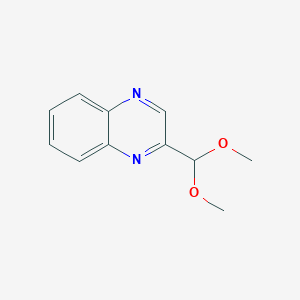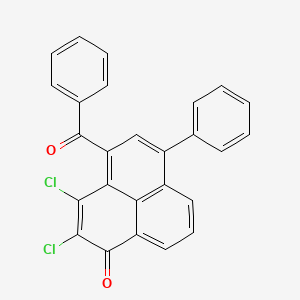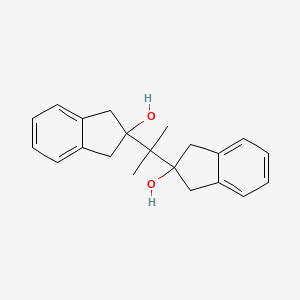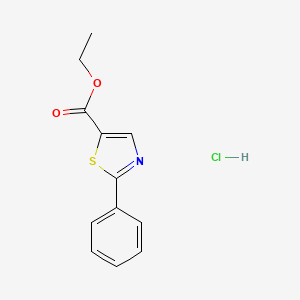![molecular formula C12H4Cl6N4O2 B14256551 2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] CAS No. 222190-06-9](/img/structure/B14256551.png)
2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] typically involves the reaction of 1,4-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar phenylene backbone but different functional groups.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene backbone, used in different applications.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is unique due to its trichloromethyl groups and oxadiazole rings, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to medicinal chemistry .
Eigenschaften
CAS-Nummer |
222190-06-9 |
|---|---|
Molekularformel |
C12H4Cl6N4O2 |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-(trichloromethyl)-5-[4-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H4Cl6N4O2/c13-11(14,15)9-21-19-7(23-9)5-1-2-6(4-3-5)8-20-22-10(24-8)12(16,17)18/h1-4H |
InChI-Schlüssel |
MIEICKLPPNBBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(Cl)(Cl)Cl)C3=NN=C(O3)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)

![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)







![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)


